molecular formula C11H10N2O B14187792 2-Methoxy-3,3'-bipyridine

2-Methoxy-3,3'-bipyridine

Cat. No.: B14187792
M. Wt: 186.21 g/mol
InChI Key: WYEBJWCMHMANBQ-UHFFFAOYSA-N
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Description

Significance of Bipyridine Ligands in Modern Chemical Research

Bipyridine ligands, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely used ligands in coordination chemistry. nih.govresearchgate.net Their prominence stems from their ability to act as robust bidentate chelating agents, forming stable complexes with a vast array of metal ions. researchgate.net This stability is a key factor in their extensive application across diverse fields of chemical research.

The significance of bipyridine ligands is evident in several key areas:

Catalysis: Bipyridine complexes are instrumental in homogeneous catalysis. fiveable.me They are employed with transition metals like palladium, ruthenium, and copper to facilitate a wide range of organic transformations, including carbon-carbon coupling reactions, water oxidation, and CO₂ reduction. researchgate.netfiveable.me The functionalization of the bipyridine skeleton allows for the fine-tuning of the electronic and steric properties of the catalyst, influencing its activity and selectivity. researchgate.net

Materials Science: In the realm of materials science, bipyridine-based complexes are crucial components in the development of advanced functional materials. fiveable.me They are integral to dye-sensitized solar cells (DSSCs), where they help to improve light absorption and charge transfer efficiency. fiveable.me Furthermore, their unique photophysical and electrochemical properties have led to their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.gov

Supramolecular Chemistry: The defined geometry and versatile coordination modes of bipyridines make them excellent building blocks for constructing complex supramolecular architectures. mdpi.com Beyond metal coordination, the nitrogen atoms can participate in non-covalent interactions like hydrogen bonding, leading to the formation of intricate structures with specific properties. mdpi.com

Photoredox Catalysis: Transition metal complexes containing bipyridine ligands, such as Ru(bpy)₃²⁺, are workhorses in visible-light photoredox catalysis. acs.org These complexes can absorb visible light to reach an excited state, enabling them to participate in single-electron transfer processes that drive a wide variety of chemical reactions under mild conditions. acs.org

The ease of functionalization and the robust redox stability of the bipyridine core ensure its continued relevance and widespread application in developing new technologies and chemical methodologies. researchgate.net

Distinctive Features of 3,3'-Bipyridine (B1266100) Isomers and their Derivatives

While the 2,2'- and 4,4'-isomers have been extensively studied, the 3,3'-bipyridine isomer possesses a unique set of characteristics that distinguish it from its counterparts. mdpi.com The primary distinction lies in the geometry of the two pyridine (B92270) rings and the spatial relationship between the nitrogen atoms.

Unlike the coplanar, cis-conformation required for chelation in 2,2'-bipyridine complexes, the nitrogen atoms in 3,3'-bipyridine are positioned in a meta relationship to the C-C bond linking the rings. frontiersin.org This arrangement results in a greater and more flexible separation between the nitrogen donors. Consequently, 3,3'-bipyridine typically acts as a bridging ligand, connecting two different metal centers, rather than a chelating ligand binding to a single metal center. This bridging capability makes it a valuable component for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The conformational flexibility of 3,3'-bipyridine is another key feature. The molecule can adopt various twist angles between the pyridine rings depending on the coordination environment, allowing it to accommodate a wide range of structural motifs. Derivatives of 3,3'-bipyridine, such as those with carboxylic acid groups, are explored for their unique coordination properties and potential applications in catalysis and materials science.

Rationale for Investigating 2-Methoxy-3,3'-bipyridine in Advanced Chemical Systems

The investigation of this compound is driven by the desire to merge the unique bridging capabilities of the 3,3'-bipyridine scaffold with the electronic and steric influences of a methoxy (B1213986) substituent. The introduction of a functional group like methoxy (-OCH₃) onto the bipyridine framework is a well-established strategy for tuning the properties of the resulting ligand and its metal complexes. mdpi.comresearchgate.net

The rationale for focusing on this compound can be broken down as follows:

Electronic Modulation: The methoxy group is an electron-donating group. Placing it at the 2-position of one of the pyridine rings increases the electron density on that ring system. This electronic perturbation can influence the ligand's coordination properties, affecting the strength of the metal-ligand bond and the redox potential of the resulting metal complex. nih.gov

Steric Influence: The presence of the methoxy group introduces steric bulk near one of the nitrogen donor atoms. This can direct the coordination geometry of metal complexes and potentially lead to the formation of unique structural isomers or catalysts with enhanced selectivity.

Asymmetric Synthesis: The substitution at the 2-position creates an unsymmetrical ligand. Such ligands are of great interest for constructing heteroleptic complexes and for applications in asymmetric catalysis, where a chiral environment around the metal center is required.

By systematically studying this compound, researchers can gain fundamental insights into how substituent effects propagate through the 3,3'-bipyridine framework, paving the way for the rational design of new ligands for advanced catalytic systems, functional materials, and complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-methoxy-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H10N2O/c1-14-11-10(5-3-7-13-11)9-4-2-6-12-8-9/h2-8H,1H3

InChI Key

WYEBJWCMHMANBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C2=CN=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 3,3 Bipyridine and Analogous Methoxy Bipyridine Architectures

Strategic Precursor Synthesis for Methoxy-Pyridines

The foundation for synthesizing complex bipyridines lies in the availability of appropriately functionalized pyridine (B92270) precursors. The introduction of a methoxy (B1213986) group onto a pyridine ring is a key initial step, which also serves to modulate the electronic properties of the ring, notably mitigating the basicity of the pyridine nitrogen. nih.gov This modification can simplify purification processes, which is a significant advantage in multi-step syntheses. nih.gov

Common methods for preparing simple methoxypyridines involve nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. For instance, 2-methoxypyridine (B126380) can be readily prepared from 2-chloropyridine (B119429) by reacting it with sodium methoxide (NaOMe) in methanol. researchgate.net Similarly, 4-methoxypyridine (B45360) is accessible from 4-chloropyridine (B1293800) hydrochloride. arkat-usa.org

For more complex syntheses, functionalized methoxy-pyridines are required as coupling partners. These are often prepared through directed ortho-metalation (DoM) followed by reaction with an electrophile. This approach allows for regioselective functionalization. For example, 2-chloro-6-methoxypyridine (B123196) can undergo directed lithiation at the C-3 position to ultimately yield 6-chloro-2-methoxypyridin-3-ylboronic acid, a valuable precursor for Suzuki coupling. dergipark.org.tr Other advanced precursors, such as α-methoxy-β-ketoenamides, have been developed for cyclocondensation routes to highly functionalized bipyridines. nih.govbeilstein-journals.org

A selection of key methoxy-pyridine precursors and their synthetic access is summarized below.

Precursor CompoundSynthetic MethodStarting MaterialReference
2-MethoxypyridineNucleophilic Substitution2-Chloropyridine researchgate.net
4-MethoxypyridineNucleophilic Substitution4-Chloropyridine arkat-usa.org
2-Bromo-4-methoxypyridineDirected Lithiation & Bromination4-Methoxypyridine arkat-usa.org
2-Methoxy-3-pyridylboronic acidNot specifiedNot specified acs.org
6-Chloro-2-methoxypyridin-3-ylboronic acidDirected ortho-Metalation & Borylation2-Chloro-6-methoxypyridine dergipark.org.tr
6-Methoxy-2,2'-bipyridineNucleophilic Aromatic Substitution6-Trimethylammonium-2,2'-bipyridine acs.org

Carbon-Carbon Coupling Reactions in Bipyridine Formation

The central C-C bond that links the two pyridine rings in a bipyridine molecule is most commonly forged using transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them indispensable for modern synthetic chemistry.

Palladium catalysis is the cornerstone of bipyridine synthesis, with several named reactions being routinely employed. preprints.orgmdpi.comnih.gov A persistent challenge in these reactions is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can lead to decreased catalytic activity. preprints.orgmdpi.comnih.govnih.gov Consequently, much research has focused on developing robust catalytic systems that can overcome this product inhibition. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a highly versatile and widely used method for constructing C(sp²)–C(sp²) bonds, making it a primary choice for bipyridine synthesis. mdpi.comnih.gov The reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine. To circumvent catalyst inhibition and improve reaction outcomes, specialized reagents and catalysts have been developed. These include stable 2-pyridylboron compounds, such as N-phenyldiethanolamine esters and tetrabutylammonium (B224687) 2-pyridylborate salts, which show enhanced stability and reactivity. mdpi.comnih.gov The choice of ligand on the palladium catalyst is also critical, with bulky electron-rich phosphines or N-heterocyclic carbenes often providing superior results. mdpi.comnih.gov

The synthesis of methoxy-bipyridine architectures is well-represented in the literature. For example, the coupling of 2-ethoxypyridin-3-ylboronic acid with 5-bromo-2-methoxypyridine (B44785) demonstrates a direct route to a closely related analog of the target compound. dergipark.org.tr Furthermore, the development of efficient, large-scale syntheses for precursors like 2-methoxy-3-pyridylboronic acid underscores the utility of this method for creating a diverse range of bipyridines. acs.org

Coupling Partner 1Coupling Partner 2Catalyst/LigandProductYieldReference
2-Ethoxypyridin-3-ylboronic acid5-Bromo-2-methoxypyridinePd(PPh₃)₄2-Ethoxy-6'-methoxy-3,3'-bipyridine72% dergipark.org.tr
3-Pyridine boronic pinacol (B44631) esterPyridyl halidesCyclopalladated ferrocenylimineBipyridine derivativesHigh mdpi.comnih.gov
2-Pyridineboronic acid N-phenyldiethanolamine esterBromopyridinesPdCl₂(PPh₃)₂2,2'-Bipyridine-type productsGood mdpi.com
Tetrabutylammonium 2-pyridylborate saltsChloropyridinesPdCl₂(dcpp)2,2'-BipyridinesGood-Excellent nih.gov

The Negishi coupling, which pairs an organozinc reagent with an organohalide, is another powerful tool for bipyridine synthesis, valued for its mild reaction conditions and broad functional group tolerance. mdpi.comnih.govorgsyn.orgorgsyn.org The required pyridylzinc halides can be prepared either through transmetalation from a corresponding pyridyllithium species or by the direct insertion of activated zinc into a pyridyl halide bond. orgsyn.orgorgsyn.org

This methodology has been successfully applied to the synthesis of complex methoxy-bipyridine structures. A notable example is the coupling of (3-(diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride with 2-bromopyridine, which serves as a key step in the synthesis of natural products. preprints.orgnih.gov The efficiency of Negishi couplings can often be enhanced through the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. preprints.orgresearchgate.net

Organozinc ReagentHalide PartnerCatalyst/LigandKey FeaturesReference
Pyridyl zinc halidesPyridyl halides/triflatesPd(0)/phosphine (B1218219) ligandHigh yield, mild conditions, broad functional group tolerance. orgsyn.orgorgsyn.org
(3-(Diisopropylcarbamoyl)-4-methoxypyridin-2-yl)zinc(II) chloride2-BromopyridinePd(PPh₃)₄Synthesis of caerulomycin precursors. preprints.orgnih.gov
2-Pyridyl zinc bromide2-Bromopyridine derivativesPd/Al₂O₃Microwave irradiation enhances yield. preprints.orgresearchgate.net

The Stille coupling utilizes organotin (stannane) reagents and offers high reactivity, sometimes succeeding where other methods fail. mdpi.comnih.gov However, its application is often tempered by the significant toxicity of the organotin compounds used. mdpi.comacs.org The reaction involves coupling a stannylated pyridine with a halopyridine, catalyzed by a palladium complex such as PdCl₂(PPh₃)₂. mdpi.com Despite the toxicity concerns, Stille coupling remains a valuable method for accessing a wide variety of functionalized 2,2'-bipyridines, with procedures developed for multigram scale synthesis. acs.orgacs.org

Organostannane ReagentHalide PartnerCatalystNoteworthy AspectReference
2-Tributylstannyl-picolines2-Bromo-picolinesPd(PPh₃)₄Yields various methyl-substituted 2,2'-bipyridines. acs.org
Stannylated pyridinesBromopyridinesPdCl₂(PPh₃)₂General method for bipyridine synthesis. mdpi.com
3- or 2-StannylpyridinesBromopyridinesCyclopalladated ferrocenylimineHigh yield with low catalyst loading (1 mol%). mdpi.comnih.gov

In addition to cross-coupling reactions, the dimerization of pyridine derivatives through homocoupling or heterocoupling presents an alternative strategy for constructing the bipyridine core. mdpi.comresearchgate.net

Homocoupling reactions create symmetrical bipyridines by coupling two identical pyridine units. Several classical and modern methods exist:

Ullmann Coupling: This traditional method involves the copper-mediated homocoupling of aryl halides. It is a valuable technique but often requires harsh conditions, such as temperatures exceeding 200°C, and stoichiometric amounts of copper. mdpi.comnih.gov

Wurtz-type Reactions: These reactions use alkali metals, like sodium dispersion, to couple halopyridines. mdpi.com An important advancement is the transition-metal-catalyzed homocoupling of in situ prepared Grignard reagents, which provides an efficient route to symmetrical bipyridyls. mdpi.comnih.gov

Nickel- and Palladium-Catalyzed Homocoupling: Modern methods often employ nickel or palladium catalysts to dimerize halopyridines under milder conditions. For instance, NiBr₂(PPh₃)₂ with zinc powder or Pd(OAc)₂ with a suitable reducing agent can effectively promote the homocoupling of bromopyridines. preprints.orgmdpi.com Nickel-catalyzed electroreductive homocoupling has also been reported as a simple and efficient method. preprints.org

Heterocoupling refers to the coupling of two different, but often structurally related, pyridine derivatives. While the palladium-catalyzed cross-coupling reactions discussed previously are the primary examples of heterocoupling, the term can also describe the dimerization of a mixture of two different halopyridines, though controlling the statistical product distribution can be challenging.

Coupling TypeMethodReagents/CatalystSubstratesReference
HomocouplingUllmann CouplingCopper (stoichiometric)Aryl halides mdpi.comnih.gov
HomocouplingWurtz-type CouplingNa dispersion or Metal-catalyzed GrignardPyridines, Halopyridines mdpi.com
HomocouplingNickel-CatalyzedNiBr₂(PPh₃)₂, Zn powderBromopyridines mdpi.com
HomocouplingPalladium-CatalyzedPd(OAc)₂, piperazineBromopyridines mdpi.comnih.gov
Negishi Coupling Protocols

Classical Ullmann and Wurtz Coupling Methodologies

Classical coupling reactions, such as the Ullmann and Wurtz couplings, represent some of the earliest methods for the formation of biaryl bonds, including those in bipyridine systems.

The Ullmann coupling reaction is a well-established method for synthesizing symmetrical bipyridines through the copper-mediated homocoupling of aryl halides. mdpi.comnih.gov This reaction typically involves the use of copper metal or copper salts to promote the coupling of two molecules of a halopyridine. mdpi.comnih.gov The mechanism of the Ullmann coupling is thought to proceed through either a radical or an anionic pathway. mdpi.comnih.govpreprints.org While effective for creating symmetrical bipyridines, the traditional Ullmann reaction often requires harsh conditions, such as high temperatures. mdpi.comnih.gov More recent advancements have led to the development of palladium-catalyzed Ullmann-type reactions that can proceed under milder conditions. For instance, the combination of Pd(OAc)₂ with a reducing agent like indium or in a bimetallic system with copper powder has been shown to facilitate the homocoupling of bromopyridines to form bipyridines in good yields. nih.govpreprints.org

The Wurtz coupling , another classical method, is also utilized for the synthesis of symmetrical bipyridines. mdpi.com This reaction involves the use of an alkali metal, such as sodium, to couple two molecules of an aryl halide. mdpi.comresearchgate.net The mechanism is believed to involve the formation of an organosodium intermediate followed by nucleophilic attack on another molecule of the aryl halide. researchgate.net Similar to the Ullmann reaction, the Wurtz coupling is primarily effective for the synthesis of symmetrical bipyridines. mdpi.com A significant side reaction in some copper-catalyzed couplings of Grignard reagents with organic halides is the Wurtz-type coupling product. acs.org

Table 1: Comparison of Classical Coupling Methodologies for Bipyridine Synthesis
FeatureUllmann CouplingWurtz Coupling
Primary Metal Copper (Cu) mdpi.comnih.govSodium (Na) mdpi.comresearchgate.net
Typical Substrates Aryl halides (e.g., halopyridines) mdpi.comnih.govAryl halides (e.g., halopyridines) mdpi.comresearchgate.net
Primary Product Symmetrical bipyridines mdpi.comnih.govSymmetrical bipyridines mdpi.com
Reaction Conditions Often requires high temperatures mdpi.comnih.govVaries, can be harsh
Key Intermediates Organocopper species (proposed)Organosodium species researchgate.net
Modern Variations Palladium-catalyzed versions nih.govpreprints.orgUse of sodium dispersions researchgate.net

Sonogashira Coupling Adaptations

The Sonogashira coupling, a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, has been adapted for the synthesis of functionalized bipyridines. nih.govscirp.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. nih.govscirp.org

In the context of methoxy-bipyridine synthesis, the Sonogashira coupling can be employed to introduce alkyne functionalities which can then be further elaborated. For instance, a bromo-substituted bipyridine can be coupled with a methoxy-containing terminal alkyne. Alternatively, a methoxy-substituted halobipyridine can be coupled with a suitable alkyne. The resulting alkynyl-bipyridine can then be subjected to further transformations if necessary.

The Sonogashira reaction is known for its mild reaction conditions and high functional group tolerance, making it a valuable tool for the synthesis of complex molecules. rsc.org The development of heterogeneous catalysts, such as palladium anchored on nanosized MCM-41, has further enhanced the utility of this reaction by allowing for catalyst recycling and easier product purification. nih.gov The choice of solvent, base, and phosphine ligand can significantly influence the reaction's efficiency. nih.gov

Table 2: Key Components and Conditions in Sonogashira Coupling for Bipyridine Synthesis
ComponentRoleExamples
Palladium Catalyst Facilitates oxidative addition and reductive eliminationPd(CF₃COO)₂, Pd(PPh₃)₂Cl₂ scirp.orgrsc.org
Copper(I) Co-catalyst Activates the alkyneCuI nih.govscirp.org
Base Neutralizes the hydrogen halide byproductAmines (e.g., Et₃N, DIPEA) scirp.orgrsc.org
Solvent Provides the reaction mediumDMF, Toluene, THF nih.govrsc.org
Phosphine Ligand Stabilizes the palladium catalystPPh₃ scirp.org
Substrates Aryl/heteroaryl halides and terminal alkynes2-Amino-3-bromopyridines, phenylacetylene (B144264) scirp.org

Nucleophilic Aromatic Substitution (SNAr) Routes for Targeted Functionalization

Nucleophilic aromatic substitution (SNAr) provides a direct and powerful method for the functionalization of bipyridine rings, including the introduction of methoxy groups. chemrxiv.orgacs.org This reaction is particularly effective on electron-deficient aromatic rings, where an electron-withdrawing group activates the ring towards nucleophilic attack. acs.org

A notable advancement in this area is the use of trimethylammonium groups as leaving groups on the bipyridine scaffold. chemrxiv.orgacs.org These cationic groups make the bipyridine ring highly electron-deficient, facilitating SNAr reactions under mild conditions. chemrxiv.orgacs.org For example, the reaction of a 6-trimethylammonium-2,2'-bipyridine salt with sodium methoxide in THF at room temperature leads to the quantitative formation of 6-methoxy-2,2'-bipyridine. acs.orgacs.org This method is scalable and has been shown to produce high yields. acs.org

The SNAr approach offers excellent functional group tolerance and allows for the sequential functionalization of the bipyridine core. For instance, a bipyridine with two different leaving groups could be selectively functionalized by controlling the reaction conditions and the nucleophile. This strategy has been successfully applied to the synthesis of various substituted bipyridines, including those with methoxy and fluoro groups.

Table 3: SNAr Reactions for Methoxy-Bipyridine Synthesis
SubstrateNucleophileConditionsProductYieldReference
6-trimethylammonium-2,2'-bipyridine tetrafluoroborateSodium methoxideTHF, Room Temp6-methoxy-2,2'-bipyridine93% acs.orgacs.org
4,4'-dibromo-2,2'-bipyridine4-octylphenolNot specified4,4'-Bis(4-octylphenoxy)-2,2'-bipyridineNot specified dntb.gov.ua

Directed C-H Activation and Metalation Strategies

Directed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of bipyridines. rsc.orgrsc.org This approach utilizes a directing group on the bipyridine scaffold to guide a transition metal catalyst to a specific C-H bond, which is then cleaved and functionalized. nih.gov Various functional groups, including pyridine nitrogen atoms themselves, can act as directing groups. nih.gov

Metalation, a related process, involves the direct deprotonation of a C-H bond using a strong base, typically an organolithium or a sodium amide reagent, to form an organometallic intermediate. chemrxiv.org This intermediate can then be trapped with an electrophile to introduce a new functional group. For instance, the use of n-BuNa has been shown to selectively metalate pyridines at the 4-position, avoiding the more acidic 2-position due to the reduced interaction of the sodium cation with the nitrogen atom. chemrxiv.org

These strategies offer a high degree of regioselectivity and can be used to introduce a wide range of functional groups onto the bipyridine core, including those that are not easily accessible through other methods. For instance, rhodium-catalyzed C-H functionalization of bipyridines with alkynes has been reported. beilstein-journals.org Furthermore, iridium-catalyzed C-H borylation of arenes has been achieved using bipyridine-based metal-organic frameworks. acs.org

A phenomenon known as "rollover" cyclometalation has also been explored, where a bidentate ligand like 2,2'-bipyridine (B1663995) undergoes internal rotation and deprotonation to form a cyclometalated complex, allowing for the activation of a C-H bond that was initially distant from the metal center. nih.gov

Alternative Coupling Pathways (e.g., Sulfinyl(IV) Chloride-mediated Cross-Coupling)

In addition to the more common transition-metal-catalyzed coupling reactions, alternative pathways have been developed for the synthesis of bipyridines. One such method is the sulfinyl(IV) chloride-mediated cross-coupling of pyridyl Grignard reagents. mdpi.compreprints.org

This reaction involves the use of isopropyl sulfinyl(IV) chloride, which is readily prepared from diisopropyl disulfide. mdpi.com Successive addition of two different pyridyl Grignard reagents to the sulfinyl(IV) chloride leads to the formation of a trigonal bipyramidal sulfurane intermediate. mdpi.comnih.gov Subsequent reductive elimination from this intermediate affords the unsymmetrical bipyridine product in an efficient manner. mdpi.comnih.gov This method tolerates a variety of functional groups and provides a practical route to complex bipyridine structures. mdpi.com

This sulfur-mediated approach offers an alternative to traditional metal-catalyzed methods, which can sometimes be complicated by the strong coordination of the bipyridine product to the metal center, leading to catalyst deactivation. mdpi.comnih.gov

Derivatization Strategies for Enhancing Ligand Coordination and Specificity

The coordination properties and specificity of bipyridine ligands can be fine-tuned through various derivatization strategies. chemrxiv.orgwikipedia.org Introducing substituents at different positions on the bipyridine rings can significantly alter their electronic and steric properties, thereby influencing how they bind to metal ions. wikipedia.org

For example, alkyl substituents can increase the solubility of the resulting metal complexes in organic solvents. wikipedia.org Bulky substituents at the 6 and 6'-positions can provide steric protection to the metal center, influencing the complex's reactivity and stability. wikipedia.org The introduction of phosphonic acid groups has been used to create water-stable, surface-bound chromophores and catalysts. researchgate.net

Furthermore, the electronic nature of the substituents plays a crucial role. Electron-donating groups, such as methoxy groups, can increase the electron density on the pyridine rings, enhancing their donor capability. Conversely, electron-withdrawing groups, like trimethylammonium or fluoro groups, decrease the electron density, which can be useful for tuning the redox properties of the resulting metal complexes. acs.orgrsc.org The stereochemistry of the complexes can also be controlled by using chiral substituents on the bipyridine ligand. rsc.org The spatial isolation of the π-conjugated system of bipyridine ligands through the creation of rotaxane structures has been shown to enhance their photophysical properties by preventing intermolecular interactions. rsc.org

Advanced Spectroscopic and Structural Characterization of 2 Methoxy 3,3 Bipyridine and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-Methoxy-3,3'-bipyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular structure. sci-hub.sersc.org Experiments are typically conducted in deuterated solvents such as chloroform-d (B32938) (CDCl₃). sci-hub.se

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of a related isomer, 6-methoxy-3,3'-bipyridine, a study reported specific chemical shifts and coupling constants that allow for the assignment of each proton in the aromatic rings and the methoxy (B1213986) group. rsc.org The aromatic region of the spectrum typically shows a series of doublets and multiplets corresponding to the protons on the two pyridine (B92270) rings, while the methoxy group appears as a distinct singlet in the upfield region. rsc.org

For instance, the proton spectrum of 6-methoxy-3,3'-bipyridine in CDCl₃ shows signals including a singlet for the methoxy protons (OCH₃) at approximately 3.99 ppm. rsc.org The aromatic protons resonate further downfield, with signals observed between 6.87 ppm and 8.80 ppm. rsc.org The specific splitting patterns (e.g., doublet, doublet of doublets) are dictated by the coupling interactions between adjacent protons, which helps in assigning their relative positions on the pyridine rings. rsc.org

Table 1: ¹H NMR Data for 6-Methoxy-3,3'-bipyridine rsc.org

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
8.80 d 2.4 Aromatic H
8.60 dd 4.8, 1.6 Aromatic H
8.39 d 2.6 Aromatic H
7.84-7.78 m - Aromatic H
7.38 dd 7.9, 4.8 Aromatic H
6.87 d 8.6 Aromatic H
3.99 s - -OCH₃

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. For 6-methoxy-3,3'-bipyridine, the ¹³C NMR spectrum shows a series of signals in the aromatic region (typically 110-165 ppm) corresponding to the ten carbons of the bipyridine core. rsc.org The carbon of the methoxy group appears at a higher field, around 53.7 ppm. rsc.org The carbon atom attached to the methoxy group (C-O) is typically found at the lowest field position among the ring carbons, around 164.1 ppm, due to the deshielding effect of the oxygen atom. rsc.org

Table 2: ¹³C NMR Data for 6-Methoxy-3,3'-bipyridine rsc.org

Chemical Shift (δ, ppm)
164.1
148.5
147.7
145.1
137.3
133.9
133.5
126.7
123.7
111.2
53.7

Data recorded in CDCl₃ at 100 MHz. rsc.org

To unambiguously assign all proton and carbon signals, especially for complex structures or metal complexes, two-dimensional (2D) NMR techniques are employed. rsc.org Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. HMBC reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for establishing the connectivity between different fragments of the molecule. rsc.orgbiorxiv.org For this compound, HMBC would be used to confirm the position of the methoxy group by observing a correlation between the methoxy protons and the C2 carbon of the pyridine ring. It would also elucidate the connectivity between the two pyridine rings by showing correlations between protons on one ring and carbons on the other.

Carbon-13 (¹³C) NMR Analysis

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. hzdr.de The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine rings and the methoxy group.

Key expected vibrations include:

Aromatic C=C and C=N stretching: These vibrations for the bipyridine core typically appear in the 1400-1610 cm⁻¹ region. chemmethod.comderpharmachemica.com

Aromatic C-H stretching: These are expected above 3000 cm⁻¹. derpharmachemica.com

C-O stretching: The ether linkage of the methoxy group gives rise to a strong C-O stretching band, typically in the 1250-1000 cm⁻¹ range.

Aliphatic C-H stretching: The methyl protons of the methoxy group would show stretching vibrations in the 2850-2960 cm⁻¹ region. derpharmachemica.com

Upon coordination to a metal ion, shifts in the positions of the C=C and C=N stretching bands are observed, typically moving to a higher wavenumber, which indicates the involvement of the pyridine nitrogen atoms in the coordination. chemmethod.com The appearance of new, weaker bands at lower frequencies (e.g., 260-273 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds, providing direct evidence of complexation. chemmethod.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of bipyridine-containing compounds is characterized by intense absorption bands in the ultraviolet region. primescholars.com For this compound, these absorptions are attributed to:

π→π transitions:* These high-energy transitions occur within the aromatic π-system of the bipyridine rings. chemmethod.comsemanticscholar.org

n→π transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (on the nitrogen atoms) to an anti-bonding π* orbital. chemmethod.com

In metal complexes of this compound, the UV-Vis spectrum becomes more complex. In addition to the ligand-centered transitions, which may be shifted upon coordination, new bands can appear. chemmethod.com These are often Metal-to-Ligand Charge Transfer (MLCT) bands, which are characteristic of many transition metal complexes with π-accepting ligands like bipyridine. researchgate.net These MLCT bands are responsible for the often intense colors of such complexes. researchgate.net

Mass Spectrometry for Molecular Weight and Composition Confirmation (e.g., High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula. sci-hub.sersc.org

For this compound (C₁₁H₁₀N₂O), the calculated exact mass is 186.07931 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ or [M]⁺˙ with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula. rsc.org This technique is also invaluable for characterizing metal complexes, where the observed isotopic distribution pattern for the molecular ion can confirm the presence and identity of the metal center. researchgate.net

Single-Crystal X-ray Diffraction for Precise Solid-State Structure Determination

The planarity of the bipyridine moiety is another critical aspect revealed by SC-XRD. In the free state, the two pyridine rings of a bipyridine ligand can be twisted with respect to each other. Upon coordination to a metal, the ligand tends to become more planar to facilitate effective chelation. The dihedral angle between the two pyridine rings is a quantifiable measure of this planarity and is precisely determined from the diffraction data.

Furthermore, SC-XRD elucidates the non-covalent interactions that govern the packing of molecules in the crystal lattice. These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the supramolecular architecture of the solid state. For instance, in the crystal structure of a copper(II) carboxylate complex containing 2,2'-bipyridine (B1663995), intermolecular O-H···O and C-H···O hydrogen bonds, as well as Cg···Cg interactions between the bipyridine rings, were observed to connect the molecules into a three-dimensional network.

The detailed structural parameters obtained from SC-XRD are indispensable for correlating the solid-state structure with the spectroscopic and electrochemical properties of the compound. This information is vital for the rational design of new ligands and metal complexes with tailored functionalities for applications in areas such as catalysis, materials science, and medicinal chemistry.

Below are tables summarizing crystallographic data for representative metal complexes containing substituted bipyridine ligands, illustrating the type of detailed information obtained from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for a Representative Ruthenium(II) Bipyridine Complex

Parameter [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ tandfonline.comtandfonline.com
Chemical Formula C₃₂H₂₈N₆O₂Ru²⁺
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.345(3)
b (Å) 18.987(5)
c (Å) 13.567(3)
α (°) 90
β (°) 101.23(3)
γ (°) 90
Volume (ų) 3123.4(12)

Table 2: Selected Bond Lengths for a Representative Ruthenium(II) Bipyridine Complex

Bond Length (Å) in [Ru(tpy)((CH₃O)₂bpy)(py)]²⁺ tandfonline.comtandfonline.com
Ru-N(tpy) 2.065(4) - 2.078(4)
Ru-N(bpy) 2.085(4) - 2.091(4)

Table 3: Crystallographic Data for a Representative Palladium(II) Bipyridine Complex

Parameter [Pd(bpy)(2,3-PDCA)]·3H₂O nih.gov
Chemical Formula C₁₇H₁₇N₃O₇Pd
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.893(3)
b (Å) 8.441(2)
c (Å) 17.021(3)
α (°) 90
β (°) 98.45(3)
γ (°) 90
Volume (ų) 1830.8(7)

Table 4: Selected Bond Lengths for a Representative Palladium(II) Bipyridine Complex

Bond Length (Å) in [Pd(bpy)(2,3-PDCA)]·3H₂O nih.gov
Pd-N(bpy) 2.028(3) - 2.031(3)
Pd-N(PDCA) 2.015(3)

These tables exemplify the precise structural information that can be obtained for metal complexes of bipyridine ligands through single-crystal X-ray diffraction, providing a solid foundation for understanding their chemical behavior.

Theoretical and Computational Investigations of 2 Methoxy 3,3 Bipyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of bipyridine-based molecules. nih.gov By approximating the electron density of a system, DFT methods can accurately predict molecular geometries, electronic properties, and reactivity indices. For 2-Methoxy-3,3'-bipyridine, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation. This involves determining the most stable dihedral angle between the two pyridine (B92270) rings, which is influenced by the steric and electronic effects of the methoxy (B1213986) substituent.

Computational studies on related organometallic complexes containing bipyridine ligands have successfully used DFT to establish the oxidation level of the ligand and predict the electronic ground state. nih.gov For this compound, DFT can be used to calculate properties such as ionization potential, electron affinity, and chemical hardness, which are crucial for predicting its reactivity in chemical reactions, including its behavior as a ligand in coordination chemistry. acs.org The choice of functional, such as B3LYP or TPSSh, and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.govub.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. eurjchem.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential.

For this compound, an MEP analysis would reveal several key features:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the nitrogen atoms of the pyridine rings due to the presence of lone pairs of electrons. The oxygen atom of the methoxy group would also exhibit a region of negative potential. These sites are the most likely points of coordination for metal cations.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the pyridine rings would exhibit positive potential.

Neutral Regions (Green): These areas represent regions of relatively neutral electrostatic potential.

Studies on related substituted aromatic compounds have shown a strong correlation between MEP maps and chemical reactivity. eurjchem.comnih.gov For instance, in isoquinoline (B145761) 2-oxide, a related heterocyclic compound, MEP calculations help identify the sites for electrophilic interactions. researchgate.net The introduction of the methoxy group in this compound is expected to increase the negative potential on its substituted ring, enhancing its nucleophilicity compared to an unsubstituted bipyridine. This information is critical for understanding its role in forming coordination complexes and other intermolecular interactions. researchgate.netrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic excitations. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org

In bipyridine systems, the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic rings. researchgate.net

HOMO: Represents the ability to donate an electron. For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO and contribute significantly to its electron density.

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed across the π-system of the bipyridine framework.

HOMO-LUMO Gap (Egap): A smaller gap implies that the molecule is more easily excitable and more reactive. semanticscholar.orgacs.org The introduction of substituents can tune this gap; electron-donating groups like methoxy tend to decrease the gap by raising the HOMO energy, which can lead to a red-shift in the absorption spectrum. deakin.edu.au

Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Bipyridine Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Citation
2,2'-Bipyridine (B1663995)B3LYP/6-31+G(d)-6.23-0.985.25 researchgate.net
4,4'-Diamino-2,2'-bipyridineB3LYP/6-31+G(d)-5.10-0.634.47 researchgate.net
4,4'-Dinitro-2,2'-bipyridineB3LYP/6-31+G(d)-8.11-3.514.60 researchgate.net
N-(2-methoxy-benzyl)-acetamideB3LYP/6-311G++(d,p)-6.36-0.655.71 eurjchem.com

Note: Data for this compound is not explicitly available in the cited literature; this table presents values for related structures to provide context for how substituents affect the FMOs.

Computational Studies of Photophysical Properties

Theoretical methods are indispensable for predicting and interpreting the photophysical properties of molecules, including their absorption and emission characteristics.

The electronic absorption spectra of bipyridine compounds in the UV-visible region are dominated by intense bands corresponding to π-π* transitions within the aromatic system. chemmethod.commdpi.com Time-dependent DFT (TD-DFT) is the primary computational method used to simulate these electronic spectra and assign the nature of the observed transitions.

For this compound, TD-DFT calculations would predict the energies and oscillator strengths of the main absorption bands. The lowest energy absorption is typically a HOMO to LUMO transition, which corresponds to a π-π* excitation. The methoxy substituent is known to cause a red-shift (a shift to longer wavelengths) in the absorption maxima of aromatic compounds. nih.gov This is because the electron-donating nature of the methoxy group destabilizes the ground state and raises the HOMO energy level, thereby reducing the energy required for the π-π* transition. acs.org Computational studies on methoxy-substituted bipyridines confirm that their emissions are red-shifted compared to non-methoxy analogues, a finding attributed to these transitions. nih.gov

The energy of the lowest triplet state (T₁) is a crucial parameter in photochemistry and for applications in areas like organic light-emitting diodes (OLEDs), where high triplet energies are desirable for host materials. nih.gov DFT and TD-DFT calculations can be used to predict the energies of excited triplet states.

In bipyridine compounds, the T₁ state is typically a π-π* state. Calculations on related luminescent bipyridine compounds have determined T₁ energies to be in the range of 2.64 to 2.65 eV, making them suitable as host materials in phosphorescent OLEDs. nih.gov For metal complexes of bipyridines, such as those with Ruthenium(II) or Iridium(III), computational methods are used to analyze the nature of the lowest triplet state, which could be a metal-to-ligand charge transfer (³MLCT) state or a ligand-centered (³LC) state. acs.orgresearchgate.net The relative energies of these states determine the emissive properties and efficiency of the complex. While specific data for this compound is scarce, its computed triplet energy would be benchmarked against these known systems.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process that occurs in molecules containing both a proton donor and a proton acceptor group in close proximity. mdpi.com Upon photoexcitation, the acidity and basicity of these groups can increase dramatically, leading to the transfer of a proton within the molecule. This process results in the formation of a transient tautomer that often exhibits fluorescence with a large Stokes shift. tandfonline.com

A notable analogue of this compound is 2,2'-bipyridine-3,3'-diol, which has been extensively studied for its unique excited-state dynamics. This molecule contains two intramolecular hydrogen bonds and can undergo Excited-State Intramolecular Double Proton Transfer (ESIDPT), where two protons are transferred. tandfonline.com Computational studies using DFT and TD-DFT have been instrumental in elucidating the mechanism of this process, investigating whether the double proton transfer is a concerted (simultaneous) or a stepwise event. acs.orgresearchgate.net These studies have shown that the strengthening of intramolecular hydrogen bonds in the excited state facilitates the proton transfer. tandfonline.com The solvent environment can also play a crucial role, with polar solvents potentially favoring a stepwise mechanism.

It is critical to note that this compound itself cannot undergo ESIPT because it lacks the acidic hydroxyl proton required for the transfer. However, the extensive research into the ESIPT and ESIDPT pathways of its dihydroxy analogues highlights a significant area of photophysical investigation within this family of bipyridine compounds. nih.govresearchgate.netresearchgate.net

Prediction of Triplet State Energies

Quantitative Modeling of Steric and Electronic Effects of Methoxy Substitution on Ligand Behavior and Complex Stability

The introduction of a methoxy (-OCH₃) group at the 2-position of one pyridine ring in the 3,3'-bipyridine (B1266100) framework induces significant and quantifiable changes in the ligand's steric and electronic profile. These changes are critical in determining how the ligand coordinates to a metal center and the stability of the resulting complex.

Steric Effects:

Electronic Effects:

The methoxy group is a strong electron-donating group through resonance. This property significantly modulates the electronic character of the bipyridine ligand.

Increased Lewis Basicity: The electron-donating nature of the -OCH₃ group increases the electron density on the pyridine ring, particularly on the nitrogen atoms, enhancing the ligand's Lewis basicity. This makes it a stronger sigma-donor to a metal center.

Modulation of Redox Potentials: The electronic effects directly impact the electrochemical properties of the corresponding metal complexes. Electron-donating groups generally make the metal center more electron-rich, which can make oxidation more difficult and reduction easier. Studies on substituted cobalt bipyridine complexes have shown that electron-donating groups like methoxy influence the redox potential. acs.org Similarly, in copper complexes, electron-releasing groups enhance the "push-pull" characteristics. mdpi.com This fine-tuning of the electrochemical potential by modifying the ligand is a key strategy in designing catalysts and photosensitizers. acs.org

HOMO-LUMO Gap: The introduction of the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the ligand, while having a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO). This results in a smaller HOMO-LUMO gap, which has direct consequences for the electronic absorption spectra of its metal complexes. researchgate.net

The interplay of these steric and electronic factors determines the ligand's behavior. While the enhanced basicity promotes strong coordination, the steric bulk can lead to distorted, and sometimes less stable, complex geometries compared to less hindered ligands. nsf.gov

Table 1: Modeled Steric and Electronic Parameters for Methoxy-Substituted Bipyridines

Parameter Influence of Methoxy Group Typical Calculated/Observed Value Reference
Torsional Angle (Py-Py) Increases due to steric hindrance near the coordination site. 13-37° (in related complexes) osti.govnsf.gov
Redox Potential (of Complex) Shifts cathodically (becomes more negative) due to electron donation. Potential can be tuned over a range of ~0.6 V vs Fc+/Fc. acs.orgacs.org
HOMO Energy Increases (less stable) due to electron-donating resonance effect. Dependent on specific complex and computational method. researchgate.net
Lewis Basicity Increases electron density on coordinating nitrogen atoms. Quantified by changes in metal-ligand bond lengths and energies. nsf.gov

Simulations of Vibrational Frequencies and UV-Vis Spectra

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in simulating and interpreting the vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra of this compound and its metal complexes. mdpi.comlongdom.org

Vibrational Spectra (FT-IR and Raman):

Theoretical frequency calculations allow for the assignment of complex experimental spectra. For a methoxy-substituted pyridine, specific vibrational modes are characteristic:

Methoxy Group Vibrations: The C-O-C stretching vibrations of the methoxy group are typically strong in the IR spectrum. Asymmetrical stretching bands are expected between 1210 and 1310 cm⁻¹, while symmetrical stretching appears between 1010 and 1050 cm⁻¹. researchgate.net

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine rings appear in the 1400-1600 cm⁻¹ region. The substitution pattern and coordination to a metal can cause shifts in these frequencies.

C-H Vibrations: Aromatic C-H stretching modes are found above 3000 cm⁻¹, while the methyl C-H stretching vibrations of the methoxy group are typically observed in the 2800-3000 cm⁻¹ range. longdom.org

Simulations on related molecules like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) have successfully correlated calculated frequencies with experimental FT-IR and FT-Raman data, providing a reliable framework for analyzing the spectrum of this compound. researchgate.net

Table 2: Calculated Characteristic Vibrational Frequencies for Methoxy-Pyridine Systems

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹) Expected Spectroscopic Activity Reference
Asymmetric C-O-C Stretch 1210 - 1310 Strong in IR researchgate.net
Symmetric C-O-C Stretch 1010 - 1050 Strong in IR researchgate.net
Pyridine Ring Stretching (C=C, C=N) 1400 - 1600 IR and Raman active researchgate.net
Methyl C-H Stretch 2800 - 3000 IR and Raman active longdom.org

UV-Vis Spectra:

TD-DFT calculations are used to predict the electronic transitions that give rise to UV-Vis absorption bands.

Ligand-Centered Transitions: For the free ligand, the primary absorptions are due to π→π* transitions within the bipyridine system.

Metal-to-Ligand Charge Transfer (MLCT): In metal complexes, new, often intense, absorption bands appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital to a π* orbital of the bipyridine ligand. mdpi.com The energy of this transition is highly sensitive to the electronic effects of the substituents. The electron-donating methoxy group raises the HOMO energy, which can lead to a red-shift (lower energy) of the lowest-energy π→π* and MLCT absorption bands compared to the unsubstituted ligand. consensus.app Theoretical studies on various substituted bipyridine complexes confirm that TD-DFT methods can accurately predict these absorption maxima. researchgate.net

Table 3: Simulated UV-Vis Absorption Data for Substituted Bipyridine Complexes

Complex Type Transition Type Typical Simulated Wavelength (nm) Key Influence of Methoxy Group Reference
Co(II)-bipyridine Ligand-to-Metal Charge Transfer (LMCT) ~260 Modulates transition energy and intensity. researchgate.net
Cu(I)-bipyridine Metal-to-Ligand Charge Transfer (MLCT) 480 - 490 Red-shifts the MLCT band, enhancing absorption intensity. mdpi.com
Pt(II)-bipyridine Phosphorescence Spectra Varies (e.g., green emission) Red-shifts emission compared to non-methoxy analogues. consensus.app

Table of Mentioned Compounds

Compound Name
This compound
2,2'-bipyridine
3,3'-dimethyl-2,2'-bipyridine
4,4'-dimethoxy-2,2'-bipyridine
2-methoxy-3-(trifluoromethyl)pyridine
Cobalt bipyridine complexes
Copper(I) bis(diimine) complexes
Manganese bipyridyl complexes

Coordination Chemistry of 2 Methoxy 3,3 Bipyridine

Ligand Design Principles and Bidentate Coordination Mode of Bipyridines

Bipyridines are a prominent class of chelating ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. Their utility stems from a combination of electronic and structural features that can be fine-tuned through synthetic modification.

The fundamental principle behind the coordinating ability of bipyridines lies in the presence of two nitrogen atoms, each located in a separate pyridine (B92270) ring. These nitrogen atoms possess lone pairs of electrons that can be donated to a metal center, forming coordinate covalent bonds. When the two pyridine rings are linked in a 2,2' fashion, the nitrogen atoms are positioned to coordinate to a single metal ion in a pincer-like, or bidentate, fashion. This chelation results in the formation of a stable five-membered ring that includes the metal atom.

The 3,3'-linkage in 2-Methoxy-3,3'-bipyridine presents a different geometric arrangement of the nitrogen donors compared to the more common 2,2'-bipyridines. While 2,2'-bipyridines typically act as chelating ligands forming a single metallacycle, 3,3'-bipyridine (B1266100) can adopt a trans conformation, allowing it to bridge two different metal centers. However, rotation around the C3-C3' bond can enable a cis-like conformation, permitting chelation to a single metal center, though this often results in a larger and potentially more strained seven-membered chelate ring. The presence of the methoxy (B1213986) group at the 2-position can influence the rotational barrier and the preferred conformation for coordination.

Bipyridine derivatives are foundational in the construction of a variety of molecular architectures, from simple mononuclear complexes to intricate supramolecular assemblies. Their widespread use is a testament to their predictable coordination behavior and the stability of the resulting metal complexes.

Formation of Homoleptic and Heteroleptic Metal Complexes

Metal complexes are categorized as either homoleptic or heteroleptic based on the identity of the ligands surrounding the central metal ion.

Homoleptic complexes are those in which all the ligands attached to the metal center are identical. For example, a complex where a metal ion is coordinated to three molecules of this compound and no other type of ligand would be considered homoleptic. The synthesis of such complexes typically involves reacting a metal salt with a stoichiometric excess of the ligand.

Heteroleptic complexes , on the other hand, contain more than one type of ligand. A common strategy for creating heteroleptic complexes involves the sequential addition of different ligands. For instance, a ruthenium(II) precursor might first be reacted with one equivalent of a bipyridine ligand, followed by the introduction of other ligands like phosphines or carbon monoxide to fill the remaining coordination sites. asianpubs.org The synthesis of heteroleptic bis-bipyridine ruthenium(II) complexes has been reported, demonstrating the potential to fine-tune the properties of the complex by incorporating different substituted bipyridine ligands. asianpubs.org

The ability to form both homoleptic and heteroleptic complexes adds to the versatility of this compound as a ligand, allowing for the creation of a wide range of coordination compounds with tailored electronic and steric properties.

Stereochemical Aspects in Metal-Ligand Complexation (e.g., Enantiomerism in Octahedral Complexes)

The three-dimensional arrangement of ligands around a central metal ion, known as stereochemistry, is a critical aspect of coordination chemistry. When bidentate ligands like this compound coordinate to a metal center in an octahedral geometry, they can give rise to chiral structures.

Specifically, in a tris-chelate octahedral complex of the type [M(L)₃]ⁿ⁺, where L is a bidentate ligand, the three ligands can arrange themselves in a propeller-like fashion. This arrangement can exist in two non-superimposable mirror image forms, known as enantiomers. These are designated by the stereochemical descriptors delta (Δ) and lambda (Λ).

The development of chiral bipyridine ligands, such as those with strategically placed substituents, has been a significant area of research. For instance, the chiral dipyridylphosphine ligand, 2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine (P-Phos), has proven effective in asymmetric catalysis. polyu.edu.hk This highlights how subtle modifications to the ligand framework can lead to significant stereochemical control in the resulting metal complexes, which is crucial for applications in enantioselective synthesis.

Metal-Ligand Electronic Interactions and Charge Transfer Phenomena (e.g., Metal-to-Ligand Charge Transfer (MLCT))

The electronic interactions between a metal ion and its ligands are fundamental to the properties of a coordination complex, including its color, reactivity, and photophysical behavior. A particularly important phenomenon in complexes of π-acceptor ligands like bipyridines is Metal-to-Ligand Charge Transfer (MLCT).

MLCT is an electronic transition where an electron is excited from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. This process is often observed in the visible region of the electromagnetic spectrum, giving rise to the intense colors characteristic of many transition metal bipyridine complexes. For example, the well-known tris(bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, exhibits a strong MLCT absorption band that is responsible for its orange-red color.

The energy of the MLCT transition, and thus the color of the complex, can be tuned by modifying the electronic properties of the bipyridine ligand. Electron-donating substituents on the bipyridine rings, such as methoxy groups, generally raise the energy of the ligand's π* orbitals. This can lead to a blue shift (shift to higher energy) in the MLCT absorption. Conversely, electron-withdrawing groups tend to lower the energy of the π* orbitals, resulting in a red shift (shift to lower energy).

In some platinum(II) bipyridine complexes, a strong absorption in the visible region has been assigned to a Pt → bpy MLCT transition. researchgate.net Similarly, osmium(II) polypyridines are known for their luminescent MLCT excited states. acs.org The study of MLCT phenomena is crucial for the design of photosensitizers, luminophores, and other photoactive materials.

Electrochemical Properties of this compound Metal Complexes, including Redox Potentials and Cyclic Voltammetry

The electrochemical behavior of metal complexes provides valuable insights into their electronic structure and reactivity. Techniques like cyclic voltammetry are commonly used to probe the redox properties of these compounds, revealing the potentials at which they can be oxidized or reduced.

For bipyridine complexes, the redox processes are often centered on either the metal ion or the ligand. The metal-centered redox events involve changes in the oxidation state of the metal (e.g., Ru²⁺/Ru³⁺). The ligand-centered processes typically involve the one-electron reduction of the bipyridine ligand to form a radical anion.

The redox potentials of these processes are sensitive to the nature of the ligands. For example, in a platinum complex, a reversible reduction wave observed in the cyclic voltammogram was attributed to the bipyridine ligand. researchgate.net The potential at which this reduction occurs can be influenced by substituents on the bipyridine ring. Electron-donating groups like the methoxy group in this compound would be expected to make the ligand more difficult to reduce, shifting the reduction potential to a more negative value.

These electrochemical properties are critical for applications in areas such as electrocatalysis and the development of molecular electronic devices.

Influence of the 2-Methoxy Group and 3,3'-Connection on Coordination Affinity and Selectivity Towards Various Metal Ions

The specific structural features of this compound, namely the methoxy group at the 2-position and the 3,3'-linkage between the pyridine rings, have a significant impact on its coordination behavior.

The 3,3'-linkage, as previously mentioned, allows for greater conformational flexibility compared to the rigid 2,2'-bipyridine (B1663995). This can influence the ligand's affinity for different metal ions based on their preferred coordination geometries. While some metals may favor the formation of a chelate with the 3,3'-bipyridine in a cis-like conformation, others might prefer to be bridged by the ligand in its trans conformation, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net

The 2-methoxy group introduces both steric and electronic effects.

Steric Effects: The methoxy group is relatively bulky and its presence near the coordinating nitrogen atom can create steric hindrance, potentially disfavoring coordination with very large metal ions or in sterically crowded environments.

Electronic Effects: The methoxy group is an electron-donating group. By increasing the electron density on the pyridine ring, it enhances the basicity of the nitrogen atom, which can lead to stronger σ-donation to the metal center. This increased donor strength can enhance the stability of the resulting metal complex.

The interplay of these steric and electronic factors, along with the unique geometry imposed by the 3,3'-linkage, dictates the coordination affinity and selectivity of this compound for different metal ions.

Ligand Field Strength Modulation through Substitution

The concept of ligand field strength refers to the extent to which a ligand splits the d-orbitals of a metal ion in a coordination complex. This splitting determines the electronic and magnetic properties of the complex. The spectrochemical series is an empirical ranking of ligands based on their ability to cause d-orbital splitting.

Ligands like bipyridines are generally considered to be strong-field ligands, meaning they cause a large d-orbital splitting. This is due to their ability to engage in π-backbonding, where electron density from the metal's d-orbitals is donated back into the ligand's π* orbitals.

The ligand field strength of a bipyridine can be modulated by introducing substituents onto the pyridine rings. Electron-donating substituents, such as the methoxy group in this compound, increase the electron density on the ligand. This enhances the ligand's ability to act as a σ-donor but can decrease its ability to act as a π-acceptor. The net effect on the ligand field strength depends on the balance of these two opposing effects. In many cases, the enhanced σ-donation is the dominant factor, leading to a stronger ligand field.

By systematically varying the substituents on the bipyridine framework, it is possible to fine-tune the ligand field strength, thereby controlling the electronic, magnetic, and spectroscopic properties of the resulting metal complexes.

Supramolecular Chemistry and Self Assembly with 2 Methoxy 3,3 Bipyridine

Design and Construction of Supramolecular Architectures Utilizing 2-Methoxy-3,3'-bipyridine as a Building Block

The design of supramolecular architectures relies on the specific geometry and functionality of its molecular components. Bipyridine ligands are foundational in creating diverse structures such as helices, macrocycles, and coordination polymers. researchgate.net The this compound isomer is particularly interesting due to its asymmetric, non-linear linkage between the two pyridine (B92270) rings. This inherent bend is crucial for forming discrete, complex three-dimensional structures rather than simple linear chains.

The methoxy (B1213986) group at the 2-position further refines its role by introducing specific electronic and steric characteristics. This group can influence the coordination angle and the solubility of resulting complexes, and its oxygen atom can serve as a hydrogen bond acceptor, adding another layer of control in the self-assembly process. For instance, in related methoxy-substituted bipyridine compounds, the orientation of the rings and the resulting molecular shape are precisely controlled by these substitutions. nih.gov The self-assembly of multivalent ligands with metal ions can lead to complex architectures like metallosupramolecular kites, a process guided by the specific shape of the ligand building blocks. beilstein-journals.org The use of such heteroditopic ligands in subcomponent self-assembly with various transition metals enables the construction of intricate three-dimensional architectures like trigonal bipyramids. core.ac.uk

Bipyridine IsomerLinkage TypeTypical Supramolecular RoleResulting Architecture
2,2'-Bipyridine (B1663995) ChelatingForms stable complexes with a single metal ion.Discrete metal complexes, nodes in larger structures.
4,4'-Bipyridine (B149096) Linear, BridgingConnects two different metal centers.1D chains, 2D grids, 3D coordination polymers. cd-bioparticles.net
3,3'-Bipyridine (B1266100) Angled, BridgingConnects two different metal centers with a distinct kink.Helicates, macrocycles, complex 3D networks.
This compound Functionalized AngledActs as an angled linker with modified electronic and hydrogen-bonding capabilities.Functionalized cages, pores, and complex frameworks.

This table provides an interactive overview of how different bipyridine isomers, including the functionalized this compound, are used to create diverse supramolecular structures.

Role of Non-Covalent Interactions in Self-Assembly (e.g., Hydrogen Bonding, π-π Stacking Interactions)

Non-covalent interactions are the primary driving forces behind the self-assembly of supramolecular structures. researchgate.netmdpi.com For aromatic systems like this compound, hydrogen bonding and π-π stacking are paramount.

Hydrogen Bonding: While the bipyridine core itself lacks hydrogen bond donors, the nitrogen atoms can act as acceptors. Crucially, the oxygen atom of the methoxy group in this compound provides an additional, potent hydrogen bond acceptor site. This allows for more intricate and stable hydrogen-bonding networks, guiding the assembly with greater precision. unito.it In related systems, the interplay between hydrogen bonding and π-π stacking governs the formation of infinite one-dimensional and three-dimensional supramolecular networks. researchgate.netnih.gov The subtle balance of these forces is critical; for example, enhancing hydrophobic and π-π stacking interactions can alter the physicochemical properties and self-assembly behavior of responsive polymer systems. rsc.org

Host-Guest Chemistry and Molecular Recognition Phenomena with Bipyridine Derivatives

Host-guest chemistry involves the creation of larger 'host' molecules that can encapsulate smaller 'guest' molecules with high specificity, a process known as molecular recognition. diva-portal.org Bipyridine derivatives are frequently incorporated into host structures due to their rigid frameworks and well-defined coordination properties. researchgate.net

A host system incorporating this compound would benefit from its unique characteristics. The angled 3,3'-geometry can be used to construct a pre-organized cavity suitable for binding specific guests. The methoxy group can play a dual role: it can sterically influence the size and shape of the binding pocket, and its electronic properties can be tuned to achieve selective recognition of guests through electrostatic or hydrogen-bonding interactions. For example, copper(II) complexes of bipyridine derivatives have been shown to recognize specific isomers of aminobenzoic acid through a combination of metal coordination and hydrogen bonding. oup.com Similarly, ruthenium-based bipyridine complexes have been designed for protein surface recognition, where the geometric arrangement of functional groups leads to selective binding. nih.gov The ability of bipyridine-based hosts to bind a range of guests, from simple anions to larger organic molecules, highlights the versatility of this structural motif in molecular recognition. acs.org

Formation of Coordination Cages and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Bipyridine-based ligands are widely used in MOF synthesis. While 4,4'-bipyridine acts as a linear "strut," this compound would serve as a functionalized, angled linker.

The use of an angled linker is essential for creating discrete, cage-like structures or 3D frameworks with complex topologies that differ from the simple grids formed by linear linkers. rsc.org The 2-methoxy group projects into the pores of the resulting MOF, which can have several effects:

Pore Environment Modification: The methoxy group can alter the chemical environment within the pores, making them more or less hydrophobic/hydrophilic.

Selective Adsorption: It can create specific binding sites for the selective adsorption of gas molecules or other guests.

Post-Synthetic Modification: The bipyridine unit itself can be used as a secondary binding site to chelate other metals after the initial framework is constructed, leading to robust and catalytically active materials. rsc.org

FeatureRole in MOF/Cage Formation
Metal Ion/Cluster Acts as the node or joint in the framework.
Organic Linker Bridges the metal nodes to build the extended structure.
This compound as Linker Provides an angled connection, leading to complex 3D topologies and cage structures. The methoxy group functionalizes the internal pore surface, influencing guest interactions and framework properties.

This interactive table outlines the components of a Metal-Organic Framework and highlights the specific role that this compound would play as a functional, angled linker.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. mdpi.com Like in MOFs, bipyridine units can be incorporated into COF structures to impart specific functions. nih.gov

To integrate this compound into a COF, it would first need to be functionalized with reactive groups suitable for polymerization, such as aldehydes, amines, or boronic acids. For example, a dialdehyde (B1249045) derivative of this compound could be reacted with a multi-amine linker to form a COF with an imine linkage. The resulting framework would have ordered pores lined with bipyridine units.

The key advantage of this approach is the creation of a robust, porous material with built-in metal-chelating sites. mdpi.com These sites can be used to coordinate metal ions, creating highly active and recyclable single-site catalysts. Recent studies on isomeric bipyridine-based COFs have shown that the precise location of the nitrogen atoms within the framework is critical for catalytic performance in reactions like the electrocatalytic reduction of nitrate (B79036) to ammonia. rsc.org The presence of the methoxy group in a COF derived from this compound would further allow for fine-tuning of the electronic properties and the steric environment around these active sites.

Applications of 2 Methoxy 3,3 Bipyridine in Catalysis

Homogeneous Catalysis Utilizing 2-Methoxy-3,3'-bipyridine Ligands

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, benefits significantly from the tailored design of ligands to control activity and selectivity. Bipyridine derivatives are fundamental ligands in this context, as their strong coordination to metal centers can lead to decreased catalytic activity if not properly designed, but can also be harnessed to create highly stable and effective catalysts. nih.govacs.org The synthesis of bipyridine compounds themselves often involves homogeneous catalytic processes like Suzuki, Stille, or Negishi cross-coupling, where the bipyridine product can act as a ligand for the metal catalyst. nih.gov

A notable example involves the use of 6-methoxy-3,3'-bipyridine (an isomer and synonym of 2-methoxy-5',5-bipyridine, demonstrating the reactivity of the core structure) in Suzuki-Miyaura coupling reactions. A study detailed the synthesis of 6-methoxy-3,3'-bipyridine, which was subsequently utilized in palladium-catalyzed cross-coupling reactions, highlighting the utility of this scaffold in forming C-C bonds.

Furthermore, derivatives such as 2,2'-bipyridine-3,3'-dicarboxylic acid have been employed to create advanced homogeneous catalysts. Researchers designed a Rh(I) complex with this ligand for the carbonylation of methanol. researchgate.net The asymmetric structure of the resulting seven-membered ring coordination complex was found to reduce the energy barrier of the rate-determining step, thereby enhancing catalytic activity and stability. researchgate.net This work underscores how functionalization of the 3,3'-bipyridine (B1266100) core can lead to superior catalytic performance in industrial processes. researchgate.net

Asymmetric Catalysis and Development of Chiral Ligands

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds. While the development of chiral 2,2'-bipyridines has historically lagged behind that of phosphine (B1218219) ligands, significant progress has been made. chemrxiv.org Chiral bipyridines are generally synthesized by introducing chirality at the ortho position of the pyridine (B92270) ring or by creating an axially chiral scaffold. chemrxiv.org

A powerful strategy involves the nickel-mediated homocoupling of halopyridines that already contain the desired chiral information. diva-portal.org This modular approach allows for the synthesis of C2-symmetric 2,2'-bipyridines from the chiral pool. diva-portal.org Copper(I) complexes derived from chiral bipyridine ligands synthesized from natural products like β-pinene and α-pinene have shown good enantioselectivity (up to 82% ee) in the allylic oxidation of cyclic olefins and cyclopropanation reactions. nih.gov

A highly relevant and successful example is the development of a chiral ligand derived from a substituted 3,3'-bipyridine core: (S)-(-)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine (P-Phos). This ligand, which features methoxy (B1213986) groups on the bipyridine framework, has proven exceptionally effective in the Ruthenium-catalyzed asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid, a key step in the synthesis of the anti-inflammatory drug Naproxen. polyu.edu.hk The subtle geometric, steric, and electronic properties imparted by the methoxy and phosphino (B1201336) groups are crucial for achieving high enantioselectivity. polyu.edu.hk

The effectiveness of these chiral dipyridylphosphine ligands extends to other transformations as well. Ruthenium complexes of these ligands are highly active and enantioselective catalysts for the asymmetric hydrogenation of various ketones and β-(acylamino)acrylates, achieving excellent yields and enantiomeric excesses (up to >99.9% ee). polyu.edu.hk

Catalyst/LigandReaction TypeSubstrateKey FindingsReference
(S)-P-Phos / Ru ComplexAsymmetric Hydrogenation2-(6'-methoxy-2'-naphthyl)propenoic acidHighly effective for synthesis of Naproxen. polyu.edu.hk
Chiral bipyridine / Cu(I) ComplexAsymmetric Allylic OxidationCyclic OlefinsGood enantioselectivity (up to 82% ee) and high reaction rates. nih.gov
Chiral bipyridine / Cu(I) ComplexAsymmetric CyclopropanationOlefinsUp to 76% ee with high trans/cis diastereoselectivity. nih.gov
Dipyridylphosphine / Ru ComplexAsymmetric HydrogenationSimple & Functionalized KetonesHigh activity (S/C ratio up to 100,000) and excellent enantioselectivity (up to >99.9% ee). polyu.edu.hk

The concept of chiral information transfer is central to asymmetric catalysis, describing how the chirality of a ligand is transmitted to the catalytic active site and subsequently to the substrate. In poly-nuclear catalysts, this process can be more complex as it may involve cooperative effects between metal centers. While specific studies on chiral information transfer in poly-nuclear catalysts explicitly using this compound are not detailed in the provided sources, the principles can be inferred from the behavior of related bimetallic and dinuclear systems. For instance, the development of dinuclear palladium pincer complexes for bipyridine synthesis suggests that the interaction between two metal centers, bridged by ligands, can create a unique catalytic environment. preprints.org In asymmetric catalysis, if a chiral bipyridine ligand were to bridge two metal centers, the defined spatial arrangement of the ligand would dictate the chiral environment around both metals, influencing the approach of substrates and the stereochemical outcome of the reaction. The rigidity and defined conformation of the chiral ligand are paramount for effective and predictable chiral induction across the polynuclear system.

Organic Photoredox Catalysis Mediated by Bipyridine Complexes

Visible light photoredox catalysis utilizes metal complexes or organic dyes that, upon photoexcitation, can engage in single-electron transfer (SET) processes with organic substrates. acs.org Polypyridyl complexes of metals like Ruthenium and Iridium, particularly those with bipyridine (bpy) ligands such as [Ru(bpy)₃]²⁺, are among the most common and effective photocatalysts. acs.orgwikipedia.org

Photoexcitation of these complexes populates a long-lived triplet excited state, which is both a stronger oxidant and a stronger reductant than the ground state. wikipedia.orgprinceton.edu This allows the catalyst to mediate redox reactions that are otherwise thermodynamically challenging. The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway, where the excited catalyst is first reduced or oxidized by a reaction component, respectively, before being regenerated in a subsequent SET step. acs.org

While studies specifically featuring this compound in photoredox catalysis are not prominent, derivatives with methoxy substituents have been successfully employed. For example, a chromium(III) complex bearing 4,4′-dimethoxycarbonyl-2,2′-bipyridine ligands, [Cr(dmcbpy)₃]³⁺, catalyzes the visible light-induced radical cation [4+2] cycloaddition (Diels-Alder reaction). nih.gov Although this catalyst can suffer from photodissociation, its activity demonstrates that methoxy-functionalized bipyridines are viable ligands in this domain. nih.gov The electronic effects of the methoxy groups can tune the redox potentials and photophysical properties of the metal complex, influencing its catalytic efficiency. nih.gov The general applicability of bipyridine ligands is further shown by their use in polymer-bound, recyclable photoredox catalysts, enhancing the sustainability of these chemical transformations. rsc.org

Design and Evaluation of Heterogeneous Catalytic Systems

Heterogenizing homogeneous catalysts by anchoring them to solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of easy separation and recyclability. Bipyridine-functionalized materials are excellent platforms for this purpose.

One-dimensional organosilica nanotubes containing 2,2′-bipyridine ligands in their framework (BPy-NT) have been synthesized. rsc.org These nanotubes can be metalated with Iridium complexes to create robust heterogeneous catalysts for C-H activation reactions. The nanotubular structure provides isolated active sites and facilitates the rapid transport of substrates and products, leading to enhanced activity and durability compared to homogeneous analogues. rsc.org

Another approach involves the use of bipyridine-periodic mesoporous organosilica (BPy-PMO). rsc.org A rhodium catalyst immobilized on this support proved to be highly effective and recyclable for the transfer hydrogenation of nitrogen heterocycles. The catalyst was readily recovered by centrifugation and reused multiple times without significant loss of activity. rsc.org Other supports, such as covalent triazine frameworks (CTFs) based on bipyridine building blocks, have also been used to immobilize rhodium complexes for transfer hydrogenation in water. liverpool.ac.uk These examples demonstrate a powerful strategy for creating sustainable catalytic systems by integrating bipyridine-metal complexes with robust solid supports.

Catalyst SystemSupport MaterialMetalApplicationKey AdvantageReference
IrCp-BPy-NTBipyridine-Organosilica NanotubesIridiumC-H Oxidation/BorylationEnhanced activity and durability from isolated sites. rsc.org
Rh@[CpRhCl(bpy)]-PMOBipyridine-Periodic Mesoporous OrganosilicaRhodiumTransfer HydrogenationRecyclable and reusable with good yields. rsc.org
Rh@bpyCTFBipyridine-Covalent Triazine FrameworkRhodiumTransfer Hydrogenation in WaterHigh activity and stability, suitable for continuous flow. liverpool.ac.uk
Pd/Al₂O₃AluminaPalladiumNegishi Coupling (Bipyridine Synthesis)Enhanced yield with microwave assistance. nih.gov

Mechanistic Insights into Catalytic Cycles Involving this compound Complexes

Understanding the reaction mechanism at a molecular level is crucial for optimizing existing catalysts and designing new ones. Studies on various catalytic systems involving bipyridine ligands have provided significant mechanistic insights.

For photoredox catalysis , mechanistic studies have elucidated the key steps of photoexcitation, single-electron transfer, and catalyst regeneration. acs.orgprinceton.edu Time-resolved spectroscopy and computational studies have helped to identify key intermediates, such as the transient Ni(III) species in photoredox-nickel dual catalysis, which is crucial for facilitating challenging steps like reductive elimination in cyanation reactions. chinesechemsoc.org

In CO₂ reduction , DFT studies on rhenium bipyridine complexes have shown that the reaction can proceed through different pathways depending on the reaction conditions and the catalyst's redox state. acs.org Mechanisms can involve the formation of bimetallic intermediates, where two catalyst molecules cooperate to reduce a CO₂ molecule, explaining the observed product distributions. acs.org These computational models provide a deep understanding of how ligand design, such as the inclusion of pendant proton-donating groups, can steer the reaction towards desired products and lower energy barriers.

Advanced Materials Science and Sensor Applications

The unique electronic and structural characteristics of 2-Methoxy-3,3'-bipyridine and its derivatives have positioned them as valuable components in the development of advanced materials. Their applications span from light-emitting devices to sophisticated molecular sensors, driven by their coordination chemistry and photophysical properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.